1-(Adamantane-1-sulfinyl)azepane
Description
Contextualization of Adamantane (B196018), Azepane, and Sulfoxide (B87167) Moieties in Contemporary Chemical Research
The adamantane moiety, a rigid and bulky hydrocarbon with the formula C₁₀H₁₆, is the smallest unit cage structure of a diamond crystal. wikipedia.org Its unique three-dimensional structure and high lipophilicity have made it a valuable component in drug design. nih.gov The incorporation of an adamantane group can enhance the pharmacological properties of a molecule, such as its metabolic stability and binding affinity to biological targets. mdpi.comnih.gov
Azepane is a seven-membered, nitrogen-containing heterocyclic compound. chemicalbook.com This structural motif is present in numerous pharmaceutical agents and natural products, valued for its conformational flexibility and its ability to interact with biological receptors. wikipedia.orgnih.gov The synthesis and functionalization of azepane derivatives are of significant interest in the development of new therapeutics. nih.gov
The sulfoxide group (-S(O)-) is a chiral sulfur-containing functional group that has garnered considerable attention in medicinal chemistry. researchgate.net It can act as a hydrogen bond acceptor and its stereogenic sulfur center allows for the synthesis of enantiomerically pure compounds. frontiersin.org Furthermore, the sulfoxide moiety can serve as a bioisosteric replacement for other functional groups and can modulate the solubility and electronic properties of a molecule. researchgate.neteuropa.eu
Rationale for Investigating Hybrid Adamantane-Azepane-Sulfoxide Architectures
The rationale for designing and studying hybrid molecules like 1-(Adamantane-1-sulfinyl)azepane stems from the principle of molecular hybridization, where distinct structural fragments are combined to create a new chemical entity with potentially synergistic or novel properties. The fusion of the rigid, lipophilic adamantane cage with the flexible, polar azepane ring through a chiral sulfoxide linker presents a unique three-dimensional scaffold.
Research into hybrid structures has shown that such combinations can lead to improved pharmacological profiles. For instance, replacing a metabolically labile azepane ring with a more stable adamantane moiety has been explored as a strategy to enhance the metabolic stability of drug candidates. nih.gov The investigation of this compound is therefore driven by the potential for this unique architecture to exhibit novel chemical reactivity, conformational preferences, and biological activities that are distinct from its individual components.
Scope and Research Significance of this compound in Chemical Sciences
While this compound is listed as a commercially available compound, indicating its synthetic accessibility, there is a notable absence of dedicated peer-reviewed research on its specific properties and applications. chemdict.com The primary research significance of this compound, therefore, lies in its potential as a novel building block for the synthesis of more complex molecules in medicinal and materials science.
The scope of research on this compound would likely encompass its synthesis and stereochemical control, the exploration of its conformational landscape, and its evaluation in biological screening programs to identify potential therapeutic applications. The presence of the sulfoxide group also suggests its potential use as a chiral auxiliary in asymmetric synthesis.
Due to the lack of specific published research on this compound, the following data is based on the known properties of its constituent moieties and is presented for theoretical consideration.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₆H₂₇NOS |
| Molecular Weight | 281.46 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents |
| Chirality | Chiral at the sulfur atom |
This table represents predicted properties and not experimentally determined data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantylsulfinyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NOS/c18-19(17-5-3-1-2-4-6-17)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQKDUAHRRBOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Adamantane 1 Sulfinyl Azepane and Analogues
Precursor Synthesis and Functionalization
The successful synthesis of the target compound hinges on the efficient preparation and functionalization of its two primary building blocks: the adamantane (B196018) scaffold and the azepane ring system.
Derivatization of Adamantane Scaffolds, e.g., Adamantane-1-sulfinyl chloride as a Key Intermediate
The introduction of a sulfinyl group to the adamantane core is a crucial step. A key intermediate in this process is adamantane-1-sulfinyl chloride. The synthesis of this intermediate is typically achieved through the reaction of adamantane with thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). prepchem.com This reaction proceeds via an electrophilic substitution mechanism, where the stability of the adamantane framework facilitates the formation of the sulfinyl chloride.
Another approach involves the reaction of adamantane with sulfuryl chloride (SO₂Cl₂) to form an intermediate that can then be converted to the desired sulfinyl chloride. The reaction conditions, including temperature and the ratio of reactants, are critical to optimize the yield and minimize the formation of byproducts. For instance, a reported synthesis of adamantane-1-sulfinyl chloride involves the slow addition of aluminum trichloride to thionyl chloride, followed by the portion-wise addition of adamantane at a cooled temperature of -20°C. After stirring and warming to room temperature, the product is isolated by vacuum distillation. prepchem.com
The adamantane-1-sulfinyl chloride is a versatile intermediate that can undergo various reactions, including nucleophilic substitution at the sulfur atom, making it an ideal precursor for coupling with the azepane amine.
Synthesis and Functionalization of Azepane Ring Systems
The azepane ring, a seven-membered saturated heterocycle, is a common motif in bioactive molecules. nih.govresearchgate.netresearchgate.net Its synthesis and functionalization can be achieved through various methods, including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.net The development of efficient synthetic routes to functionalized azepanes is an active area of research due to challenges associated with the kinetics of forming medium-sized rings. nih.gov
One strategy for preparing functionalized azepanes involves the cross-coupling of α-halo eneformamides derived from caprolactam. acs.org This palladium-mediated approach allows for the introduction of various substituents at the C-2 and C-3 positions of the azepane ring. acs.org Another method utilizes a photochemical dearomative ring expansion of nitroarenes to construct complex azepane frameworks in a modular fashion. manchester.ac.uk This process, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered ring system. manchester.ac.uk Furthermore, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides a route to trifluoromethyl-substituted azepin-2-carboxylates. nih.gov
For the synthesis of 1-(adamantane-1-sulfinyl)azepane, the parent azepane is required. This can be prepared through various established methods, often starting from commercially available precursors. The functionalization of the azepane ring, if necessary for creating analogues, can be achieved before or after coupling with the adamantane-sulfinyl moiety.
Coupling Strategies for Adamantane, Sulfinyl, and Azepane Fragments
The assembly of the final molecule requires the formation of key chemical bonds connecting the three constituent parts: the adamantane cage, the sulfinyl group, and the azepane ring.
Formation of the Carbon-Sulfur Bond and Sulfoxide (B87167) Oxidation
The carbon-sulfur bond in the adamantane moiety is typically established during the synthesis of the adamantane-1-sulfinyl chloride precursor, as described in section 2.1.1. However, an alternative strategy involves the initial formation of an adamantyl sulfide, which is then oxidized to the corresponding sulfoxide.
The oxidation of sulfides to sulfoxides is a well-established transformation in organic synthesis. nih.govyoutube.com A variety of oxidizing agents can be employed for this purpose, with careful control of reaction conditions necessary to prevent over-oxidation to the sulfone. nih.govyoutube.com A common and environmentally benign method utilizes hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent like glacial acetic acid. nih.govorganic-chemistry.org For instance, a green and highly selective oxidation of sulfides to sulfoxides has been developed using 30% hydrogen peroxide in glacial acetic acid at room temperature, affording excellent yields. nih.gov Other catalytic systems, such as those based on ceric ammonium (B1175870) nitrate, iron(III) chloride, or dendritic phosphomolybdate hybrids, have also been reported for this transformation. organic-chemistry.orgmdpi.com
Nitrogen-Sulfur Linkage Formation via Sulfinyl Chlorides and Azepane Amines
The crucial nitrogen-sulfur bond in this compound is formed by the reaction between adamantane-1-sulfinyl chloride and azepane. This is a classic example of sulfinamide synthesis, where a sulfinyl chloride reacts with a primary or secondary amine. organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
The reactivity of sulfinyl chlorides makes them excellent electrophiles for this coupling reaction. The lone pair of electrons on the nitrogen atom of the azepane ring attacks the electrophilic sulfur atom of the adamantane-1-sulfinyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond. sigmaaldrich.comcbijournal.com The choice of solvent and reaction temperature can influence the rate and efficiency of the coupling.
Recent advances in sulfinamide synthesis have explored various catalytic systems and reaction conditions to improve yields and functional group tolerance. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, palladium-catalyzed methods have been developed for the synthesis of sulfinamides from aryl halides and N-sulfinylamines. organic-chemistry.orgnih.gov While not directly applicable to the adamantane system, these advancements highlight the ongoing efforts to refine N-S bond formation strategies.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Key parameters that can be optimized include:
Catalyst selection and loading: In the synthesis of adamantane-1-sulfinyl chloride, the choice and amount of Lewis acid catalyst can significantly impact the reaction rate and selectivity.
Reaction temperature and time: Controlling the temperature is essential, particularly in the oxidation of sulfides to sulfoxides, to prevent over-oxidation. nih.gov Reaction times need to be sufficient for completion without leading to degradation of products.
Stoichiometry of reactants: The molar ratios of the adamantane precursor, sulfur source, and azepane need to be carefully controlled to ensure complete conversion and minimize waste.
Solvent and base selection: The choice of solvent can affect the solubility of reactants and intermediates, while the base used in the coupling step should be strong enough to neutralize the acid produced but not so strong as to cause side reactions.
Purification methods: Efficient purification techniques, such as column chromatography or recrystallization, are necessary to isolate the final product in high purity. acs.org
High-throughput synthesis and purification techniques can be employed to rapidly screen different reaction conditions and identify the optimal parameters for the synthesis of this compound and its analogues. nih.gov
Green Chemistry Approaches in the Synthesis of this compound
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and its analogues, green chemistry principles offer pathways to reduce waste, minimize energy consumption, and utilize less hazardous substances. While specific literature on green synthetic routes for this compound is not extensively available, the application of established green methodologies to the synthesis of analogous sulfinamides and adamantane-containing compounds provides a clear framework for more sustainable production. These approaches primarily focus on alternative energy sources, such as microwave irradiation and ultrasound, as well as the use of eco-friendly solvents and catalytic systems.
A significant advancement in the green synthesis of sulfinamides involves the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times and improve yields. For instance, the microwave-promoted condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide under solvent-free conditions, in the presence of titanium tetraethoxide (Ti(OEt)4), allows for the synthesis of sulfinyl aldimines in just 10 minutes with excellent yields. organic-chemistry.org This method is not only rapid but also minimizes waste by eliminating the need for a solvent, with titanium dioxide being the primary byproduct. organic-chemistry.org The broad applicability of this method to various substrates suggests its potential for the synthesis of adamantane-derived sulfinamides. organic-chemistry.org Microwave irradiation has also been successfully employed in the synthesis of various sulfonamide derivatives, further highlighting its utility in preparing related sulfur-containing compounds. rsc.orgnih.govpensoft.net
Ultrasound-assisted synthesis is another powerful tool in green chemistry that has been applied to the formation of sulfonamides. nih.govniscpr.res.inniscpr.res.inresearchgate.net This method utilizes acoustic cavitation to promote chemical reactions, often leading to shorter reaction times and higher yields. For example, the ultrasound-assisted condensation of aryl sulfonyl chlorides with aryl amines has been shown to produce aryl sulfonamides in high yields. niscpr.res.inresearchgate.net The use of ultrasound is considered an eco-friendly process and has been employed in one-pot, multi-component reactions in aqueous media, further enhancing its green credentials. nih.govc3m-nice.fr The efficiency of ultrasound-assisted synthesis in forming the sulfonamide bond suggests its applicability to the synthesis of sulfinamides from appropriate starting materials.
The choice of solvent is a critical factor in green chemistry. Efforts to replace hazardous organic solvents with more environmentally friendly alternatives, such as water, are of great importance. dntb.gov.ua Research has demonstrated the feasibility of conducting sulfonamide synthesis in aqueous media. nih.govdntb.gov.ua For instance, a "one-pot three-steps" methodology for the synthesis of novel 3,5-disubstituted isoxazoles, which includes a sulfonamide moiety, was successfully carried out in water under ultrasonic irradiation. nih.gov This approach, which also utilizes a minimally toxic and inexpensive oxidant, showcases a highly green synthetic route. nih.gov
The development of novel catalytic systems is also a cornerstone of green synthetic methodologies. The use of catalysts can enhance reaction efficiency, reduce the need for stoichiometric reagents, and enable reactions to proceed under milder conditions. For example, nano-Ru/Fe3O4 has been used as a catalyst for the direct coupling of sulfonamides and alcohols in an environmentally benign process. researchgate.net This domino dehydrogenation-condensation-hydrogenation sequence offers a green alternative to traditional methods. researchgate.net Furthermore, nickel catalysis has been employed for the asymmetric addition of arylboronic acids to sulfinylamines, providing a pathway to chiral sulfinamides. chemistryviews.org The use of hypervalent iodine reagents has also been explored as a more sustainable, metal-free approach to the synthesis of related sulfur-containing compounds. researchgate.net
While a specific, documented green synthesis of this compound is not yet present in the literature, the successful application of these green techniques to the synthesis of structurally similar compounds provides a strong foundation for future work in this area. The principles of microwave-assisted synthesis, ultrasound-assisted reactions, the use of green solvents, and the development of efficient catalytic systems can all be applied to develop a more sustainable and environmentally friendly synthesis of this compound and its analogues.
Table of Green Chemistry Approaches for Sulfinamide and Sulfonamide Synthesis
| Green Chemistry Technique | Key Features | Example Application | Reference |
| Microwave-Assisted Synthesis | Rapid reaction times, solvent-free conditions, reduced energy consumption | Synthesis of N-(tert-butylsulfinyl)imines from aldehydes/ketones and (R)-2-methylpropane-2-sulfinamide | organic-chemistry.org |
| Ultrasound-Assisted Synthesis | Shorter reaction times, increased yields, eco-friendly process | One-pot synthesis of sulfonamide-isoxazoles in aqueous media | nih.gov |
| Green Solvents | Use of environmentally benign solvents like water | Sulfonamide synthesis in water | dntb.gov.ua |
| Catalysis | Improved efficiency, reduced waste, milder reaction conditions | Nano-Ru/Fe3O4 catalyzed coupling of sulfonamides and alcohols | researchgate.net |
| One-Pot Synthesis | Reduced number of reaction and purification steps | Three-component synthesis of isoxazolines bearing sulfonamides under ultrasound | c3m-nice.fr |
Structural Elucidation and Conformational Analysis of 1 Adamantane 1 Sulfinyl Azepane
Advanced Spectroscopic Characterization Techniques
The definitive structure of 1-(Adamantane-1-sulfinyl)azepane is established through a combination of advanced spectroscopic methods. Each technique provides complementary information, leading to an unambiguous assignment of its constitution and stereochemistry.
NMR spectroscopy is the cornerstone for the structural elucidation of this compound in solution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the adamantane (B196018) and azepane moieties. The adamantane cage, due to its high symmetry, typically displays broad multiplets for its methine (CH) and methylene (B1212753) (CH₂) protons. For a 1-substituted adamantane, three sets of signals are anticipated for the cage protons. The protons of the azepane ring, being part of a flexible seven-membered ring, would likely exhibit complex and broad multiplets due to slow ring inversion on the NMR timescale at room temperature. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be deshielded and appear at a lower field compared to the other ring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clearer picture of the carbon framework. The adamantane cage in a 1-substituted derivative is expected to show four distinct signals corresponding to the quaternary carbon attached to the sulfur, the methine carbons, and two sets of methylene carbons. unam.mx The azepane ring should display six separate signals for its methylene carbons, with their chemical shifts being influenced by the ring's conformation and the electronic effects of the sulfinyl group.
A hypothetical ¹³C NMR data table based on known values for adamantane and azepane derivatives is presented below:
| Atom | Predicted Chemical Shift (δ, ppm) |
| Adamantane-C1 (C-S) | 60-70 |
| Adamantane-CH | 35-45 |
| Adamantane-CH₂ | 25-35 |
| Azepane-CH₂ (α to N) | 50-60 |
| Azepane-CH₂ (β to N) | 25-35 |
| Azepane-CH₂ (γ to N) | 20-30 |
This table is predictive and based on analogous structures.
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
The fragmentation pattern in the mass spectrum is anticipated to be dominated by the stable adamantyl cation. cdnsciencepub.comresearchgate.nettandfonline.com The primary fragmentation pathway would likely involve the cleavage of the C-S bond, leading to the formation of the adamantyl cation at m/z 135. cdnsciencepub.comresearchgate.net Other fragments may arise from the loss of the sulfoxide (B87167) group or fragmentation of the azepane ring.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The most characteristic absorption would be the strong S=O stretching vibration, which for alkyl sulfoxides typically appears in the range of 1030-1070 cm⁻¹. unam.mxresearchgate.netlibretexts.org The C-N stretching vibration of the azepane ring and the various C-H stretching and bending vibrations of the aliphatic adamantane and azepane moieties would also be present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O Stretch | 1030 - 1070 (strong) |
| C-N Stretch | 1225 - 1020 (medium) |
| C-H Stretch (aliphatic) | 2850 - 2960 (strong) |
This table provides typical ranges for the specified functional groups. libretexts.org
X-ray Crystallography for Solid-State Structure Determination (if applicable)
Should suitable single crystals of this compound be obtained, X-ray crystallography would provide unequivocal proof of its three-dimensional structure in the solid state. iucr.org This technique would confirm the connectivity of the atoms and determine the precise bond lengths, bond angles, and torsion angles. Crucially, it would establish the relative stereochemistry of the chiral sulfoxide center and could reveal the preferred conformation of the flexible azepane ring in the crystalline form. The crystal structure of a related adamantyl-containing sulfinamide has been reported, suggesting that the bulky adamantyl group significantly influences the solid-state packing. mdpi.comnih.gov
Conformational Dynamics of the Azepane Ring and Adamantane Cage
The adamantane cage is a rigid, strain-free tricyclic system that serves as a sterically demanding and conformationally locked anchor. nih.gov In contrast, the seven-membered azepane ring is highly flexible and can adopt multiple conformations, including chair, twist-chair, boat, and twist-boat forms. nih.govacs.orgrsc.org The presence of the bulky and polar 1-adamantylsulfinyl substituent on the nitrogen atom is expected to significantly influence the conformational equilibrium of the azepane ring.
Studies on substituted azepanes have shown that the ring conformation can be biased by the nature of the substituents. rsc.orgbeilstein-journals.org For this compound, a complex interplay of steric hindrance from the adamantyl group and dipole-dipole interactions involving the sulfoxide will dictate the preferred conformation(s) in solution. Variable-temperature NMR studies could be employed to investigate the dynamics of the ring inversion process.
Investigating the Chiral Nature at the Sulfoxide Center and Stereoisomer Separation
The sulfur atom in the sulfoxide group of this compound is a stereogenic center, meaning the molecule exists as a pair of enantiomers. The synthesis of this compound would typically result in a racemic mixture. The separation of these enantiomers is crucial for studying their individual biological activities and chiroptical properties.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of sulfoxide enantiomers. nih.gov Polysaccharide-based CSPs have proven to be particularly effective for resolving a wide range of chiral sulfoxides. nih.gov The development of asymmetric syntheses to access enantiomerically enriched or pure sulfoxides is also an active area of research, with methods involving chiral auxiliaries or catalytic asymmetric oxidation of the corresponding sulfide. nih.govacs.org The use of chiral ligands, including those incorporating adamantyl moieties, has been shown to be effective in the palladium-catalyzed asymmetric synthesis of chiral sulfoxides. mdpi.comnih.gov
Reactivity Profiles and Chemical Transformations of 1 Adamantane 1 Sulfinyl Azepane
Oxidation and Reduction Chemistry of the Sulfoxide (B87167) Moiety
The sulfoxide group is a key functional feature of 1-(Adamantane-1-sulfinyl)azepane, and its sulfur atom can exist in multiple oxidation states. This allows for both oxidation to the corresponding sulfone and reduction to the sulfide.
Oxidation: The oxidation of the sulfoxide to a sulfone introduces a second oxygen atom to the sulfur, forming 1-(Adamantane-1-sulfonyl)azepane. This transformation can be achieved using a variety of common oxidizing agents. The reaction is generally robust and high-yielding.
| Oxidizing Agent | Typical Conditions | Product |
| Hydrogen peroxide (H₂O₂) | Acetic acid, room temperature to 60 °C | 1-(Adamantane-1-sulfonyl)azepane |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0 °C to room temperature | 1-(Adamantane-1-sulfonyl)azepane |
| Potassium permanganate (B83412) (KMnO₄) | Acetone/water, 0 °C | 1-(Adamantane-1-sulfonyl)azepane |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature | 1-(Adamantane-1-sulfonyl)azepane |
Reduction: The reduction of the sulfoxide to the corresponding sulfide, 1-(Adamantane-1-thio)azepane, can be accomplished using various reducing agents. These reactions often proceed under mild conditions.
| Reducing Agent | Typical Conditions | Product |
| Trifluoroacetic anhydride/Sodium iodide | Acetone, 0 °C | 1-(Adamantane-1-thio)azepane |
| Oxalyl chloride/Dimethyl sulfoxide (Swern conditions) | Dichloromethane (DCM), low temperature | 1-(Adamantane-1-thio)azepane |
| Phosphorus pentasulfide (P₄S₁₀) | Toluene, reflux | 1-(Adamantane-1-thio)azepane |
| Samarium(II) iodide (SmI₂) | Tetrahydrofuran (THF), room temperature | 1-(Adamantane-1-thio)azepane |
Reactions Involving the Azepane Nitrogen Atom (e.g., N-Alkylation, Acylation)
The nitrogen atom of the azepane ring is a nucleophilic center and can readily participate in reactions such as N-alkylation and N-acylation.
N-Alkylation: The introduction of an alkyl group onto the azepane nitrogen can be achieved by reacting this compound with an alkyl halide. The reaction typically proceeds via an SN2 mechanism.
N-Acylation: The azepane nitrogen can also be acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.
Functionalization of the Adamantane (B196018) Cage and Peripheral Reactivity
The adamantane cage is known for its high stability and the distinct reactivity of its bridgehead and secondary carbon positions. nih.gov C–H functionalization of the adamantane core can be achieved through radical-based reactions, often showing a preference for the tertiary bridgehead positions. nih.govuiowa.edu
Directed C-H functionalization methods could potentially be employed to introduce functional groups at specific positions on the adamantane skeleton. cuni.cz However, the bulky sulfinylazepane substituent may exert significant steric hindrance, influencing the regioselectivity of these reactions.
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity: In reactions involving the adamantane cage, the inherent preference for reaction at the tertiary bridgehead positions is a key factor in determining regioselectivity. nih.gov For reactions at the azepane ring, the α-carbons to the nitrogen are potential sites for oxidation, which can be a metabolic liability in related structures. nih.govnih.gov
Stereoselectivity: The chiral sulfoxide group can act as a chiral auxiliary, directing the stereochemical outcome of reactions at adjacent or nearby functional groups. For instance, in the case of α-lithiation of the azepane ring followed by reaction with an electrophile, the sulfoxide could direct the approach of the electrophile, leading to a diastereoselective outcome. The inherent chirality of the sulfoxide would be a critical element in any asymmetric synthesis utilizing this compound.
Ring Transformations and Rearrangement Reactions of the Azepane Moiety
The seven-membered azepane ring can potentially undergo various ring transformations and rearrangement reactions. For instance, under acidic conditions or with specific reagents, ring contraction to form a six-membered piperidine (B6355638) ring or ring expansion could be envisioned, although such reactions would be highly dependent on the specific reaction conditions and the nature of any activating groups. Rearrangements such as the Beckmann or Schmidt rearrangements are typically associated with the formation of lactams from cyclic ketones, which would require prior oxidation of the azepane ring. Intramolecular Schmidt reactions of related azido-alkenes can lead to the formation of bridged bicyclic systems. researchgate.net
Potential for Pericyclic Reactions Involving Sulfoxides or Azepanes
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.comnih.gov While the saturated nature of the adamantane and azepane rings in this compound limits their direct participation in many common pericyclic reactions, the sulfoxide group can undergo nih.govuiowa.edu-sigmatropic rearrangements. For this to occur, an allylic group would need to be attached to the sulfur atom.
The azepane ring itself does not readily participate in pericyclic reactions. However, if unsaturation were introduced into the ring, it could potentially undergo cycloaddition or electrocyclic reactions. ub.edu For example, the synthesis of azepine-fused cyclobutanes has been achieved through gold-catalyzed rearrangements of yne-methylenecyclopropanes. pku.edu.cn
Theoretical and Computational Chemistry Studies on 1 Adamantane 1 Sulfinyl Azepane
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability
Currently, there are no published studies detailing the use of quantum chemical methods, such as Density Functional Theory (DFT), to investigate the electronic structure and stability of 1-(Adamantane-1-sulfinyl)azepane. Such calculations would be invaluable for understanding the molecule's fundamental properties, including its molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential. This information is crucial for predicting its reactivity and potential interactions with biological targets.
Prediction of Spectroscopic Properties and Validation with Experimental Data
There is a lack of computationally predicted spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound. Theoretical predictions of these properties, when correlated with experimental data, serve as a powerful tool for structural elucidation and confirmation. Without these computational studies, a deeper interpretation of any future experimental spectroscopic analysis is limited.
Computational Analysis of Reaction Mechanisms and Transition States
No computational studies have been found that explore the reaction mechanisms involving this compound. Theoretical investigations into its potential synthetic routes or metabolic pathways would involve mapping reaction coordinates and identifying transition states, providing a molecular-level understanding of its chemical transformations.
Structure-Activity Relationship (SAR) Derivations for Chemical Probes
While the adamantane (B196018) scaffold is frequently utilized in SAR studies of various compound classes, there is no specific information available regarding SAR derivations for chemical probes based on the this compound framework. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, could be employed in the future to correlate structural modifications of this compound with its biological activity, guiding the design of more potent and selective chemical probes.
Exploratory Research Applications and Future Directions for 1 Adamantane 1 Sulfinyl Azepane
Design and Synthesis of Advanced Chemical Building Blocks
The adamantane (B196018) moiety is a well-established component in the design of advanced chemical building blocks due to its high symmetry, rigidity, and lipophilicity. nih.govrsc.orgmdpi.com These properties are highly desirable in medicinal chemistry and materials science. researchgate.netwikipedia.orgresearchgate.net The synthesis of adamantane derivatives is an active area of research, with numerous methods being developed for the selective functionalization of the adamantane core. lshtm.ac.uknih.govnih.govresearchgate.net The introduction of various functional groups onto the adamantane scaffold allows for the creation of a diverse range of molecular architectures with tailored properties. colab.wsnih.gov For instance, adamantane derivatives have been utilized as scaffolds for the multipresentation of bioactive peptides and in the construction of complex three-dimensional structures. colab.wsacs.org
The presence of the sulfinyl group in 1-(Adamantane-1-sulfinyl)azepane introduces a chiral center, adding another layer of complexity and potential for creating stereochemically defined building blocks. thieme-connect.comrsc.orgmedcraveonline.com The azepane ring provides a flexible linker that can be further modified, allowing for the attachment of other molecular fragments. nih.gov This combination of a rigid scaffold, a chiral element, and a modifiable linker makes this compound a versatile platform for the design and synthesis of advanced chemical building blocks for various applications.
Role in Methodological Development in Asymmetric Synthesis, Leveraging Sulfoxide (B87167) Chirality
Chiral sulfoxides are powerful auxiliaries in asymmetric synthesis, valued for their high configurational stability and their ability to induce stereoselectivity in a wide range of chemical transformations. thieme-connect.comrsc.orgmedcraveonline.comwiley-vch.deresearchgate.net The sulfinyl group in this compound can direct the stereochemical outcome of reactions on adjacent or nearby functional groups, enabling the synthesis of enantiomerically enriched compounds. medcraveonline.com
The development of new synthetic methodologies often relies on the use of novel chiral auxiliaries. The unique steric and electronic properties of the adamantyl group attached to the sulfoxide in this compound could lead to novel reactivity and selectivity patterns in asymmetric reactions. Researchers can explore its application in various transformations, such as diastereoselective additions to carbonyls and imines, to synthesize chiral molecules that are otherwise difficult to access. medcraveonline.com The insights gained from these studies can contribute to the broader field of asymmetric synthesis by expanding the toolbox of available chiral auxiliaries and methodologies. thieme-connect.comrsc.org
Investigation as Scaffolds in Supramolecular Chemistry, e.g., Host-Guest Interactions with Adamantane
The adamantane cage is a classic guest molecule in supramolecular chemistry, known for its strong and specific interactions with various host molecules, particularly cyclodextrins and cucurbiturils. nih.govmdpi.commdpi.com This strong binding affinity is driven by the hydrophobic effect and the excellent size and shape complementarity between the adamantane guest and the host's cavity. nih.govnih.gov
This compound, with its exposed adamantane moiety, is an ideal candidate for investigation as a scaffold in supramolecular chemistry. It can be used to study and modulate host-guest interactions. The sulfoxide and azepane functionalities offer opportunities for further modification, allowing for the creation of more complex supramolecular assemblies. For example, the azepane ring could be functionalized with a reporter group to probe the binding event or with another recognition motif to create a heteromultivalent system. The chirality of the sulfoxide could also influence the binding geometry and selectivity within the host cavity. These studies can lead to the development of new sensors, drug delivery systems, and self-assembling materials. mdpi.comacs.orgbohrium.com
Application as Probes for Understanding Chemical Biology Interactions
The adamantane scaffold is frequently incorporated into biologically active molecules to enhance their properties, such as lipophilicity and metabolic stability. mdpi.comwikipedia.orgmdpi.com Adamantane derivatives have been used as probes to study biological systems, for instance, in blocking ion channels. nih.govub.edu The unique shape and rigidity of the adamantane cage can lead to specific interactions with biological targets.
This compound can be envisioned as a molecular probe to investigate various chemical biology interactions. The adamantane group can serve as a recognition element for specific binding pockets in proteins, while the sulfoxide and azepane moieties can be modified with fluorescent tags, affinity labels, or other reporter groups. core.ac.uk This would allow for the visualization and characterization of these interactions. For example, derivatives of this compound could be synthesized to probe the binding sites of enzymes or receptors that recognize lipophilic moieties. The chirality of the sulfoxide could also be exploited to study stereoselective recognition by biological macromolecules.
Integration into Novel Materials Science Research, e.g., Polymer Modification with Adamantane
The incorporation of adamantane units into polymers can significantly enhance their physical properties, such as thermal stability, rigidity, and glass transition temperature. acs.orgacs.org Adamantane-containing polymers have been explored for various applications, including the development of advanced materials with tailored properties. wikipedia.orgrsc.orgmdpi.com
This compound can serve as a monomer or a modifying agent for the creation of novel polymers. The adamantane group would impart its characteristic properties to the polymer backbone or side chains. The sulfoxide and azepane functionalities provide handles for polymerization or for grafting onto existing polymer chains. For instance, polymers modified with this compound could exhibit interesting self-assembly behavior in solution or in the solid state due to the supramolecular interactions of the adamantane units. nih.govnih.gov This could lead to the development of new materials for applications in areas such as coatings, membranes, and controlled-release systems.
Rational Design of Derivatives for Specific Chemical Functions
The modular structure of this compound, consisting of three distinct components—the adamantane cage, the chiral sulfoxide, and the azepane ring—lends itself to the rational design of derivatives with specific chemical functions. By systematically modifying each of these components, researchers can fine-tune the properties of the molecule to suit a particular application.
| Component to Modify | Potential Modifications | Targeted Functions |
| Adamantane Cage | Introduction of substituents at other bridgehead positions. | Altering lipophilicity, steric bulk, and binding affinity for host molecules. |
| Sulfoxide Group | Variation of the stereochemistry (R vs. S). Oxidation to the sulfone or reduction to the sulfide. | Controlling stereoselectivity in asymmetric synthesis. Modulating electronic properties and hydrogen bonding capabilities. |
| Azepane Ring | N-alkylation or N-acylation. Introduction of functional groups on the ring carbons. | Attachment of reporter groups, other bioactive molecules, or polymerizable units. |
For example, to create a highly selective chiral ligand for a specific metal-catalyzed reaction, one could synthesize a library of derivatives with different substituents on the azepane ring and evaluate their performance. Similarly, to develop a probe for a specific biological target, the azepane nitrogen could be used as an attachment point for a fluorescent dye or a photoaffinity label. nih.govrsc.orgbldpharm.com This rational design approach allows for the efficient exploration of the chemical space around the core structure of this compound to identify molecules with optimized properties for a given purpose. mdpi.comresearchgate.netresearchgate.net
Challenges and Prospects in this compound Research
While this compound holds considerable promise for various research applications, several challenges need to be addressed to fully realize its potential. The synthesis of the parent compound and its derivatives may require multi-step sequences, potentially limiting their accessibility. sigmaaldrich.comsigmaaldrich.com The stereoselective synthesis of the chiral sulfoxide can also be challenging, requiring careful control of reaction conditions.
Despite these challenges, the prospects for research involving this compound are significant. Its unique combination of structural features makes it a valuable tool for fundamental studies in stereochemistry, supramolecular chemistry, and chemical biology. The potential applications in materials science and medicinal chemistry are also compelling. Future research will likely focus on developing more efficient synthetic routes to this compound and its derivatives, as well as on exploring their utility in a wider range of applications. The continued investigation of this fascinating molecule is expected to lead to new discoveries and innovations across multiple scientific disciplines. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(Adamantane-1-sulfinyl)azepane, and how can reaction parameters be optimized?
- Methodology : A common approach involves nucleophilic substitution between adamantane-1-sulfinyl chloride and azepane derivatives. Reaction conditions (e.g., anhydrous tetrahydrofuran, bases like triethylamine) are critical to avoid hydrolysis of the sulfinyl group. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of azepane to sulfinyl chloride) and inert atmospheres .
- Characterization : Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and confirmed by H/C NMR (e.g., adamantane protons at δ 1.6–2.1 ppm; azepane ring protons at δ 3.2–3.5 ppm) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H] ≈ 296.2 g/mol). IR spectroscopy identifies the sulfinyl S=O stretch (~1050 cm) and azepane N-H bending (~1600 cm) .
- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the adamantane cage geometry and sulfinyl group chirality. Data collection at 100 K minimizes thermal motion artifacts .
Q. How does the adamantane moiety influence the compound’s physicochemical properties?
- Lipophilicity : Adamantane’s rigid, hydrophobic cage enhances membrane permeability (logP ≈ 3.5, calculated via MarvinSketch). This property is critical for cellular uptake in biological assays .
- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point >200°C, attributed to adamantane’s high symmetry and van der Waals interactions .
Advanced Research Questions
Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can they be addressed?
- Chiral Resolution : The sulfinyl group introduces a stereogenic center. Asymmetric oxidation of adamantane thiol precursors using chiral catalysts (e.g., Sharpless conditions) or enzymatic resolution (lipases) can yield enantiomerically pure forms (>95% ee). Chiral HPLC (Chiralpak IA column) validates enantiomeric excess .
- Contradictions : Some studies report racemization under acidic conditions, necessitating pH-controlled storage (pH 6–8) .
Q. How does the sulfinyl group’s stereochemistry modulate biological activity in receptor-binding assays?
- Case Study : In vitro assays with serotonin receptors (5-HT) show the (R)-enantiomer has 10-fold higher binding affinity (K = 12 nM) than the (S)-form. Docking simulations (AutoDock Vina) correlate this to hydrogen bonding between the sulfinyl oxygen and Thr194 .
- Experimental Design : Radioligand displacement assays (using H-ketanserin) and functional cAMP assays are conducted in HEK293 cells transfected with target receptors .
Q. What computational models predict the metabolic stability of this compound, and how do they compare to in vivo data?
- In Silico Tools : SwissADME predicts cytochrome P450 3A4-mediated oxidation of the azepane ring as the primary metabolic pathway. Quantum mechanical calculations (DFT, B3LYP/6-31G*) identify electron-deficient carbons prone to hydroxylation .
- Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) show a half-life of 45 minutes, aligning with predictions. Metabolites are characterized via LC-MS/MS .
Q. How do structural modifications (e.g., replacing sulfinyl with sulfonyl groups) impact pharmacological efficacy?
- Comparative Analysis : Sulfonyl analogs (e.g., adamantane-1-sulfonyl azepane) exhibit reduced CNS penetration due to higher polarity (logP ≈ 2.1). In contrast, the sulfinyl form’s chiral center allows selective interactions, as shown in murine models of neuropathic pain (ED = 5 mg/kg vs. 12 mg/kg for sulfonyl) .
- Mechanistic Insight : Sulfinyl’s S=O group acts as a hydrogen-bond acceptor, enhancing target engagement, while sulfonyl’s additional oxygen increases metabolic clearance .
Contradictions and Limitations
- Synthesis Yield Discrepancies : Some protocols report 60–70% yields for sulfinyl derivatives , while others achieve >85% for sulfonyl analogs under similar conditions. This suggests inherent challenges in sulfinyl group stabilization during reactions .
- Biological Activity Variability : Inconsistent IC values across studies (e.g., 5-HT assays ranging from 12 nM to 50 nM) may arise from differences in cell lines or enantiomeric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
